molecular formula C13H13N3O3 B188620 5-Benzoyl-6-amino-1,3-dimethyluracil CAS No. 22283-10-9

5-Benzoyl-6-amino-1,3-dimethyluracil

Cat. No. B188620
CAS RN: 22283-10-9
M. Wt: 259.26 g/mol
InChI Key: JGBATMBLVOPHCU-UHFFFAOYSA-N
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Description

5-Benzoyl-6-amino-1,3-dimethyluracil is a chemical compound with the molecular formula C13H13N3O3 . It is also known as 6-amino-5-benzoyl-1,3-dimethylpyrimidine-2,4-dione .


Synthesis Analysis

The synthesis of 5-Benzoyl-6-amino-1,3-dimethyluracil and related compounds has been reported in the literature. For instance, one study describes the synthesis of uracil-based compounds in good to high yield catalyzed by nano-Ag at 70 °C upon reacting 6-amino-1,3-dimethyluracil and indole derivatives .


Molecular Structure Analysis

The molecular structure of 5-Benzoyl-6-amino-1,3-dimethyluracil is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecular weight of the compound is 259.26062 .


Physical And Chemical Properties Analysis

5-Benzoyl-6-amino-1,3-dimethyluracil has a molecular weight of 259.26062 . The related compound, 6-amino-1,3-dimethyluracil, has a molecular weight of 155.1546 .

Future Directions

The future directions for research on 5-Benzoyl-6-amino-1,3-dimethyluracil and related compounds could involve further exploration of their potential biological activities. For instance, their potential use as COMT inhibitors for the treatment of Parkinson’s disease could be an area of interest .

properties

IUPAC Name

6-amino-5-benzoyl-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-15-11(14)9(12(18)16(2)13(15)19)10(17)8-6-4-3-5-7-8/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBATMBLVOPHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313986
Record name 5-Benzoyl-6-amino-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoyl-6-amino-1,3-dimethyluracil

CAS RN

22283-10-9
Record name NSC279491
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzoyl-6-amino-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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